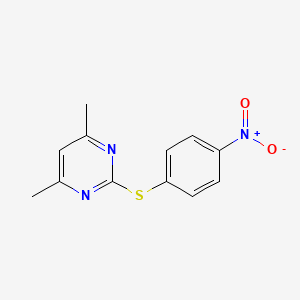![molecular formula C20H12O4 B8040534 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione CAS No. 18596-07-1](/img/structure/B8040534.png)
3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione
Overview
Description
3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione is an organic compound with the chemical formula C20H12O4. It is also known as 3,7-diphenyl-2H,6H-[1,3]dioxepino[5,2,1-de]pyran-1,5-dione. This compound is characterized by its pyrano[4,3-c]pyran ring system, which is substituted with phenyl groups at the 3 and 7 positions. It typically appears as a white to light yellow solid and is soluble in organic solvents such as chloroform and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione can be achieved through various methods, often starting from precursors with the appropriate functional groups. One common approach involves the cyclization of diphenylacetylene derivatives under acidic or basic conditions. For example, the reaction of diphenylacetylene with maleic anhydride in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photochemical molecular switches
Mechanism of Action
The mechanism of action of 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5,5′-Diphenylbifuranylidenedione
- 3,7-Diphenylpyrano[3,4-c]pyrrole
- 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione derivatives
Uniqueness
This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3,7-diphenylpyrano[4,3-c]pyran-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4/c21-19-16-12-18(14-9-5-2-6-10-14)24-20(22)15(16)11-17(23-19)13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQBGOTTZOMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(OC3=O)C4=CC=CC=C4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40774516 | |
| Record name | 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18596-07-1 | |
| Record name | 3,7-Diphenylpyrano[4,3-c]pyran-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)
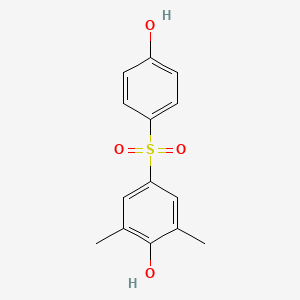
![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)
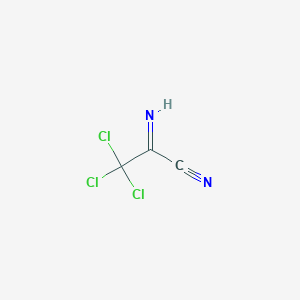
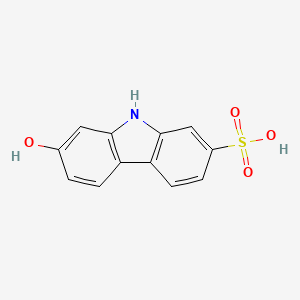
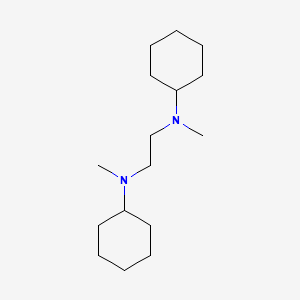

![1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile](/img/structure/B8040498.png)
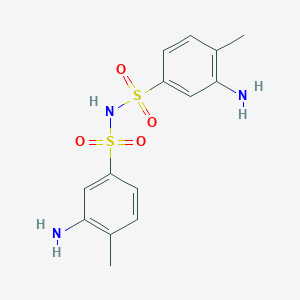

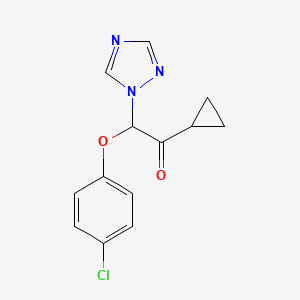
![[6-(Cyclohex-3-ene-1-carbonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] cyclohex-3-ene-1-carboxylate](/img/structure/B8040531.png)
